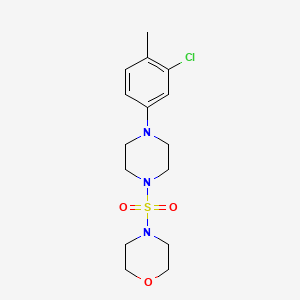

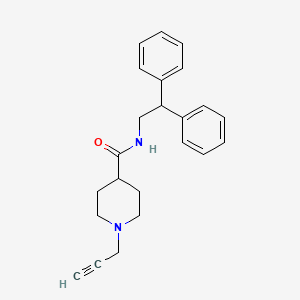

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Pharmaceutical Drug Development

The piperazine moiety is a common feature in many pharmaceutical drugs due to its ability to enhance pharmacokinetic properties . This compound could be investigated for its potential as a precursor in the synthesis of new pharmaceutical agents. Its structural complexity allows for the possibility of creating drugs with a range of activities, including antihistaminic , antiparasitic , antifungal , antibacterial , antiviral , antipsychotic , antidepressant , anti-inflammatory , anticoagulant , antitumor , and antidiabetic effects .

Neurodegenerative Disease Treatment

Piperazine derivatives have been explored for their therapeutic potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The subject compound could be part of research efforts aimed at developing treatments that can cross the blood-brain barrier and provide neuroprotective effects.

Antibacterial Activity

Some piperazine derivatives have shown promising antibacterial activity . The compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent. This could lead to the development of new antibiotics that are effective against drug-resistant bacteria.

Antifungal Applications

The antifungal activity of piperazine derivatives makes them candidates for the development of new antifungal drugs . Research could focus on synthesizing this compound and evaluating its effectiveness against a range of fungal pathogens.

Psychoactive Substance Analysis

Piperazine rings are sometimes found in psychoactive substances used for recreational purposes . The compound could be studied in the context of its psychoactive properties, contributing to the understanding of its pharmacodynamics and potential risks.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be varied depending on the specific disease state.

Mode of Action

Piperazine derivatives are known to interact with their targets in a way that modulates the pharmacokinetic properties of a drug substance . The specific interactions and resulting changes would depend on the specific target and disease state.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple pathways could be affected, with downstream effects varying based on the specific target and disease state.

Pharmacokinetics

It is known that the piperazine moiety is able to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable bioavailability.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , the effects could be varied and significant, depending on the specific target and disease state.

Propriétés

IUPAC Name |

4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEMVUSZJWZREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2750087.png)

![3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2750093.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2750095.png)

![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)

![1-Oxaspiro[4.7]dodecan-2-ylmethanol](/img/structure/B2750103.png)

![3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2750104.png)